(2R)-Morpholin-2-ylmethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[(2R)-morpholin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITIVZRVVCHGSS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693459 | |
| Record name | Benzyl {[(2R)-morpholin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-73-7 | |
| Record name | Benzyl {[(2R)-morpholin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R)-Morpholin-2-ylmethyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N2O3, with a molecular weight of 250.29 g/mol. The compound features a morpholine ring, a carbamate linkage, and a benzyl group, which contribute to its pharmacological properties.
Research indicates that compounds containing morpholine and carbamate structures can exhibit various biological activities, including enzyme inhibition and receptor modulation. The presence of the morpholine moiety is particularly significant in enhancing the solubility and bioavailability of the compound.
Antimicrobial Activity
A study investigating related carbamate compounds demonstrated that modifications in the structure significantly influenced antimicrobial potency. While specific data on this compound is limited, similar compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes. For instance, analogs with similar structures have been reported to inhibit enzymes involved in bacterial cell wall synthesis, suggesting that this compound may also possess such inhibitory properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the morpholine ring and the carbamate group can significantly affect biological activity. For example:
- Substituent Variations : Changing the substituents on the benzyl group can enhance or reduce potency.
- Linker Length : Alterations in the length of the linker between the morpholine and benzyl groups have been shown to impact enzyme binding affinity .
| Modification Type | Effect on Activity |
|---|---|
| Benzyl Substituents | Varies potency significantly |
| Linker Length | Optimal length enhances binding |
| Morpholine Modifications | Alters solubility and metabolic stability |
Case Studies
- Antimicrobial Evaluation : A series of morpholine-based carbamates were tested for their antibacterial activity against various strains. The results indicated that certain structural modifications led to increased efficacy against resistant strains of bacteria .
- Enzyme Inhibition Studies : In vitro assays demonstrated that related compounds inhibited bacterial enzymes critical for cell wall synthesis, highlighting the potential of this compound in antibiotic development .
- Toxicity Assessment : Preliminary toxicity studies suggest that while some derivatives exhibit potent biological activity, they also show varying degrees of cytotoxicity, necessitating further investigation into their safety profiles .
Chemical Reactions Analysis
Benzyl Deprotection via Hydrogenolysis
The benzyl ester group is cleaved under catalytic hydrogenation conditions:
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Reagents : H<sub>2</sub> gas (1 atm), 10% Pd/C in methanol/ethyl acetate .
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Mechanism : The benzyl group is removed via hydrogenolysis, yielding the free carbamic acid. Subsequent reduction under stronger conditions (e.g., LiAlH<sub>4</sub>) could further convert the carbamate to a primary amine, though this is not explicitly documented for this compound.
Alkylation at the Morpholine Nitrogen
The secondary amine in the morpholine ring undergoes alkylation with electrophilic agents:
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Example : Reaction with 3-chloro-4-fluorobenzyl bromide in CH<sub>2</sub>Cl<sub>2</sub> and triethylamine at RT for 18 hours .
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Workup : Purification via SCX ion-exchange chromatography yields the N-alkylated product. This method is analogous to tert-butyl-protected analogues .
Acylation and Sulfonylation Pathways
After deprotection, the free amine can be functionalized:
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Acylation : Treating with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of DMAP affords amides .
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Sulfonylation : Sulfonyl chlorides (e.g., tosyl chloride) in CH<sub>2</sub>Cl<sub>2</sub> with Et<sub>3</sub>N yield sulfonamide derivatives .
Synthetic Routes to the Compound
While direct synthesis of (2R)-morpholin-2-ylmethyl-carbamic acid benzyl ester is not explicitly detailed in the literature, analogous pathways suggest:
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Morpholine Precursor : (2R)-Morpholin-2-ylmethanamine is reacted with benzyl chloroformate in CH<sub>2</sub>Cl<sub>2</sub> and Et<sub>3</sub>N .
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Protection Strategies : Boc-protected intermediates (e.g., tert-butyl analogues) are deprotected under acidic conditions (HCl/dioxane) before benzylation .
Stability and Handling Considerations
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholin-2-ylmethyl-carbamic acid tert-butyl ester
- Structure : Similar backbone but with a tert-butyl ester (C10H20N2O3) instead of benzyl.
- Properties :
- Applications: Primarily used as a biochemical reagent, whereas the benzyl ester variant may have broader synthetic utility due to easier deprotection (e.g., hydrogenolysis) .
Benzyl morpholine-4-carboxylate (CAS 72080-83-2)
- Structure : Morpholine-4-carboxylate with benzyl ester (vs. 2-ylmethyl substitution).
- Key Differences :
(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS 36129-16-5)
- Structure : Features a phenyl-ethylamine backbone with benzyl carbamate.
- Pharmacological Relevance : The aromatic phenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the morpholine-containing compound.
- Synthesis : Requires chiral resolution steps for the R-configuration, similar to the target compound .
(2R)-2,3-O-Isopropylidene-D-glyceric acid benzyl ester (CAS 55032-17-2)
- Structure : Glyceric acid derivative with isopropylidene and benzyl ester groups.
- Functional Roles : The isopropylidene group acts as a protecting group for diols, while the benzyl ester stabilizes the carboxylic acid. This contrasts with the target compound’s morpholine ring, which may participate in hydrogen bonding or act as a pharmacophore .
Physicochemical and Pharmacological Properties
Stability and Reactivity
- Benzyl Ester Hydrolysis: The benzyl ester in the target compound is stable under acidic conditions but cleavable via hydrogenolysis or alkaline treatment. This contrasts with tert-butyl esters, which require strong acids (e.g., TFA) for deprotection .
- pH Sensitivity : Benzyl ester bonds form preferentially under acidic conditions (pH 4), as shown in lignin-glucuronic acid complexes. Neutral pH favors competing reactions (e.g., protein adducts), which may limit ester stability in biological systems .
Bioactivity
- Anti-Diabetic Potential: Analogous benzyl ester derivatives (e.g., asiatic acid benzyl ester) enhance anti-glycogen phosphorylase activity by 4.5-fold, suggesting the benzyl group’s role in improving target engagement. The morpholine ring in the target compound could similarly modulate enzyme interactions .
- Antimicrobial Applications : Morpholine derivatives are common in antibiotics (e.g., linezolid). The chiral 2R-configuration may enhance stereoselective binding to bacterial targets .
Preparation Methods
General Synthetic Strategy
The preparation of (2R)-Morpholin-2-ylmethyl-carbamic acid benzyl ester typically involves the following key steps:
- Synthesis or procurement of the chiral morpholinylmethyl amine intermediate (the (2R)-morpholin-2-ylmethyl amine).
- Carbamate formation via reaction with benzyl chloroformate (Cbz-Cl) or an equivalent activated carbonate reagent to introduce the benzyl carbamate protecting group.
- Purification and stereochemical verification to ensure the (2R) configuration is maintained.
Representative Experimental Procedure (Literature-Informed)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Dissolution | (2R)-Morpholin-2-ylmethyl amine in dry dichloromethane | Anhydrous conditions prevent hydrolysis |
| 2. Base addition | Triethylamine (1.1 equiv) | Neutralizes HCl formed |
| 3. Carbamate formation | Benzyl chloroformate (1.0 equiv), added dropwise at 0°C | Controls reaction exotherm |
| 4. Stirring | Room temperature, 2-4 hours | Ensures complete reaction |
| 5. Workup | Wash with water, brine; dry over Na2SO4 | Removes impurities |
| 6. Purification | Flash chromatography (silica gel) | Yields pure benzyl carbamate ester |
Analytical and Structural Confirmation
- NMR Spectroscopy (1H, 13C) confirms the carbamate formation and stereochemistry.
- Mass Spectrometry (LC-MS, HRMS) verifies molecular weight.
- Chiral HPLC or optical rotation measurements confirm enantiomeric purity.
- X-ray crystallography can be used for absolute configuration confirmation if crystals are obtained.
Research Findings and Optimization Notes
- Reaction efficiency is influenced by solvent choice, temperature control, and base equivalency.
- Using anhydrous solvents and inert atmosphere reduces side reactions such as hydrolysis.
- Potassium carbonate in polar aprotic solvents like acetonitrile can also be used as a base for carbamate formation.
- Reaction times vary from 2 to 6 hours depending on scale and conditions.
- Purity >95% is typically achieved with appropriate chromatographic purification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting amine | (2R)-Morpholin-2-ylmethyl amine | Enantiomerically pure |
| Carbamate reagent | Benzyl chloroformate (Cbz-Cl) | Standard carbamate source |
| Solvent | Dichloromethane, acetonitrile | Anhydrous, inert atmosphere |
| Base | Triethylamine or potassium carbonate | Neutralizes HCl |
| Temperature | 0°C to room temperature | Controls reaction rate |
| Reaction time | 2–6 hours | Monitored by TLC or LC-MS |
| Purification | Flash chromatography | Silica gel preferred |
| Analytical techniques | NMR, LC-MS, chiral HPLC | Confirm structure and purity |
Q & A
Q. What synthetic strategies are employed for the preparation of (2R)-morpholin-2-ylmethyl-carbamic acid benzyl ester, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Activation of carboxylic acid groups using reagents like EDCI/HOBt under inert atmospheres.
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (2R)-configuration.
- Protection/deprotection steps : Benzyl ester groups are introduced via benzylation reactions (e.g., using benzyl chloroformate) and later removed under hydrogenolysis.
Optimization factors :- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in carbamate formation .
- Temperature : Low temperatures (0–5°C) reduce side reactions during sensitive steps like acylation.
- pH control : Acidic conditions (pH 4–6) stabilize intermediates in esterification .
Q. How is the purity and stereochemical integrity of this compound validated?
Key characterization methods include:
- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%).
- Spectroscopy :
- Thermal analysis : DSC to assess melting point consistency (e.g., mp 247–251°C for analogs) and TGA for decomposition profiles .
Advanced Research Questions
Q. How do pH variations influence the stability and reactivity of benzyl ester bonds in related compounds?
Studies on benzyl ester bond formation in DHP-glucuronic acid complexes reveal:
- Acidic conditions (pH 4) : Maximize ester bond formation due to protonation of carboxyl groups, enhancing nucleophilic attack on quinone methide intermediates .
- Neutral conditions (pH 7) : Promote competing reactions with amino groups (e.g., protein incorporation), reducing ester yield .
- Alkali treatment : Cleaves ester bonds (confirmed by glucuronic acid release via ion chromatography), enabling quantification of bond content .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking studies : Predict binding affinities to targets (e.g., enzymes, receptors) by analyzing interactions between the morpholine ring and active sites.
- QSAR models : Correlate structural features (e.g., chloroacetyl substitution in analogs) with activity trends (e.g., neuroprotective effects) .
- MD simulations : Assess conformational stability of the carbamate group in aqueous vs. lipid environments to optimize pharmacokinetics .
Q. How do structural modifications (e.g., substituents on the morpholine ring) impact pharmacological profiles?
Comparative data from analogs highlight:
- Chloroacetyl substitution : Increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins (e.g., anticancer activity) .
- Hydroxyethyl groups : Improve solubility but reduce blood-brain barrier penetration, limiting neuroactivity .
- Cyclopropyl moieties : Introduce steric hindrance, altering substrate selectivity in enzyme inhibition assays .
Q. What methodologies resolve contradictions in biological activity data across structural analogs?
- Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., fixed pH, temperature).
- Metabolic stability tests : Liver microsome assays identify rapid degradation of certain esters, explaining discrepancies in in vivo vs. in vitro efficacy .
- Cross-validation : Use orthogonal techniques (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) to confirm mechanistic hypotheses .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
